3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique structure combining a pyrazine ring, a piperidine moiety, and a dihydrobenzo[b][1,4]dioxine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxine Core: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation and Curtius rearrangement.
Piperidine Derivative Synthesis: The piperidine moiety is synthesized separately, often involving the reaction of piperidine with various carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and dihydrobenzo[b][1,4]dioxine moieties.
Reduction: Reduction reactions can target the nitrile group on the pyrazine ring, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted pyrazine derivatives are the major products.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound in drug discovery.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine Derivatives: These compounds share the dihydrobenzo[b][1,4]dioxine core and exhibit similar chemical properties.
Piperidine Derivatives: Compounds containing the piperidine moiety are structurally related and often used in similar applications.
Pyrazine Derivatives: These compounds share the pyrazine ring and are used in various chemical and biological studies.
Uniqueness
What sets 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications across multiple fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-10-14-18(22-8-7-21-14)26-13-4-3-9-23(11-13)19(24)17-12-25-15-5-1-2-6-16(15)27-17/h1-2,5-8,13,17H,3-4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHDQVGSAVJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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